4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole
CAS No.: 2549006-00-8
Cat. No.: VC11820584
Molecular Formula: C18H22N6O4S
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549006-00-8 |
|---|---|
| Molecular Formula | C18H22N6O4S |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
| Standard InChI | InChI=1S/C18H22N6O4S/c1-11-17(12(2)28-22-11)29(25,26)23-8-7-13(9-23)10-27-16-6-5-15-19-20-18(14-3-4-14)24(15)21-16/h5-6,13-14H,3-4,7-10H2,1-2H3 |
| Standard InChI Key | UDHWAVGMKJQYPT-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
| Canonical SMILES | CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Introduction
Structural Analysis
This compound is characterized by the following key features:
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Core Structure: The molecule contains a triazolo[4,3-b]pyridazine ring fused with a cyclopropyl group. This heterocyclic system is known for its bioactivity in medicinal chemistry.
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Functional Groups:
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A sulfonyl group (-SO₂-) attached to a pyrrolidine ring.
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An oxazole moiety substituted with methyl groups at the 3rd and 5th positions.
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A methoxy bridge linking the triazolopyridazine core to the pyrrolidine ring.
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Molecular Complexity: The combination of aromatic heterocycles and flexible aliphatic chains suggests potential biological activity.
Molecular Formula and Weight
Based on its systematic name, the molecular formula can be deduced as , with an approximate molecular weight of 434.47 g/mol.
Synthesis Pathway
The synthesis of such a compound typically involves multistep organic reactions:
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Formation of the Triazolopyridazine Core:
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Attachment of the Pyrrolidine Ring:
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A nucleophilic substitution reaction may link the pyrrolidine ring to the triazolopyridazine core via a methoxy bridge.
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Incorporation of the Oxazole Moiety:
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The oxazole ring is likely synthesized separately and attached via sulfonylation reactions.
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These steps require precise control over reaction conditions (temperature, solvents, catalysts) to ensure regioselectivity and yield.
Potential Biological Activity
Compounds containing triazolo[4,3-b]pyridazine frameworks have been extensively studied for their pharmacological properties:
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Antimicrobial Activity: Derivatives of triazolopyridazines often exhibit potent antifungal or antibacterial effects by targeting microbial enzymes or cell walls .
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Anti-inflammatory Potential: Sulfonamide-linked heterocycles are known to inhibit inflammatory pathways such as COX or LOX enzymes .
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Anticancer Properties: The presence of electron-withdrawing groups (e.g., sulfonyl) enhances interactions with DNA or proteins involved in cancer cell proliferation .
Drug Design Implications
The structural diversity offered by this compound makes it a candidate for further optimization in drug discovery pipelines. Its rigid aromatic cores combined with flexible side chains allow for fine-tuning of binding affinity and specificity toward biological targets.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques are employed:
Table: Comparative Bioactivity Data for Related Compounds
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